4,6-Dimethoxyindoline-2,3-dione
Overview
Description
4,6-Dimethoxyindoline-2,3-dione (CAS# 21544-81-0) is a research chemical . It is also known by other names such as 4,6-Dimethoxyisatin, 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione, and 4,6-dimethoxy-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxyindoline-2,3-dione consists of a five-membered nitrogenous ring fused with a benzene ring . The compound has a molecular weight of 207.18 g/mol . The InChI code for the compound is 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethoxyindoline-2,3-dione include a molecular weight of 207.18 g/mol, a molecular formula of C10H9NO4, and an InChI code of 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, and Undefined Atom Stereocenter Count can also be found .
Scientific Research Applications
Corrosion Inhibition
4,6-Dimethoxyindoline-2,3-dione derivatives have been studied for their potential in corrosion inhibition. In one study, spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, were evaluated for their effectiveness in protecting mild steel in acidic solutions. These compounds demonstrated significant corrosion inhibition properties, attributed to the adsorption of inhibitors onto the steel surface, a process involving both physical and chemical interactions (Chafiq et al., 2020).
Synthetic Chemistry
In synthetic chemistry, 4,6-Dimethoxyindoline-2,3-dione derivatives have been used as latent electrophiles in indium-catalyzed SNAr reactions. These derivatives, known as DiMeOINs, are accessible from commercially available indoles and have been employed to synthesize substituted indoles. This method highlights the utility of DiMeOINs as stable, easy-to-handle reagents for creating complex organic structures (Hirao et al., 2020).
Solid-State Chemistry
The solid-state properties of 4,6-Dimethoxyindoline-2,3-dione derivatives have been explored, particularly in the context of tautomerism. For instance, the structure of 2-carboxyindan-1,3-dione was investigated using quantum-chemical calculations and solid-state NMR and IR spectroscopy. This research provides insights into the molecular structure and behavior of such compounds in the solid state, particularly focusing on tautomerism and intramolecular proton transfer (Enchev et al., 2011).
Crystal Engineering
The field of crystal engineering has also benefited from studies on 4,6-Dimethoxyindoline-2,3-dione derivatives. Research on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] revealed different hydrogen-bonding networks in polymorphic crystalline forms, contributing to the understanding of molecular interactions in crystal structures (Weatherhead-Kloster et al., 2005).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of 4,6-Dimethoxyindoline-2,3-dione, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, have been synthesized and evaluated as AChE inhibitors, highlighting their potential in treating conditions like Alzheimer’s disease. This research underlines the importance of dioxoisoindolines in drug development (Andrade-Jorge et al., 2018).
properties
IUPAC Name |
4,6-dimethoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGTYWNHVETJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468533 | |
Record name | 4,6-Dimethoxyindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxyindoline-2,3-dione | |
CAS RN |
21544-81-0 | |
Record name | 4,6-Dimethoxyindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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